2-Oxazolidinone, 3-(furfurylideneamino)-

Medicinal Chemistry Nitrofuran SAR Drug Design

2-Oxazolidinone, 3-(furfurylideneamino)- (CAS 6270-33-3), also catalogued as Furazolidone, denitro- and 3-((Furan-2-ylmethylene)amino)oxazolidin-2-one, is the des-nitro structural analog of the nitrofuran antibiotic furazolidone. It belongs to the oxazolidinone class and features a Schiff-base hydrazone linkage between the 3-amino-2-oxazolidinone core and furfural, with the critical distinction that the furan ring lacks the 5-nitro substituent present in the clinically used nitrofurans.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 6270-33-3
Cat. No. B12919872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-(furfurylideneamino)-
CAS6270-33-3
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=CC2=CC=CO2
InChIInChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+
InChIKeyJZSCDNDWOSCSJX-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinone, 3-(furfurylideneamino)- (CAS 6270-33-3): Sourcing the Des-Nitro Furazolidone Scaffold for Research and Analytical Applications


2-Oxazolidinone, 3-(furfurylideneamino)- (CAS 6270-33-3), also catalogued as Furazolidone, denitro- and 3-((Furan-2-ylmethylene)amino)oxazolidin-2-one, is the des-nitro structural analog of the nitrofuran antibiotic furazolidone [1]. It belongs to the oxazolidinone class and features a Schiff-base hydrazone linkage between the 3-amino-2-oxazolidinone core and furfural, with the critical distinction that the furan ring lacks the 5-nitro substituent present in the clinically used nitrofurans . This compound carries the NCI/DTP screening identifiers NSC 35573 and NSC 41685, indicating its historical evaluation in the National Cancer Institute's developmental therapeutics program [1].

2-Oxazolidinone, 3-(furfurylideneamino)-: Why Nitrofuran Analogs Cannot Be Interchanged Without Risk


The 5-nitro group on the furan ring of furazolidone and its congeners is not a passive structural feature—it is the pharmacophore responsible for both antibacterial activity and genotoxicity [1]. Enzymatic nitroreduction within microbial cells generates reactive intermediates that damage DNA, but the same chemistry underlies the mutagenic and carcinogenic liabilities that led to the global ban of nitrofurans in food-producing animals [2]. Replacing furazolidone (CAS 67-45-8) with its des-nitro analog 6270-33-3 therefore produces a compound that is predicted to be devoid of nitro-dependent antibacterial potency and, conversely, of nitro-associated mutagenicity [3]. These functional differences mean the two compounds serve fundamentally different experimental purposes—pharmacological probe versus negative control or synthetic intermediate—and cannot be substituted for one another without invalidating experimental conclusions.

2-Oxazolidinone, 3-(furfurylideneamino)-: Quantitative Differentiation Evidence for Procurement Decisions


Structural Basis for Differentiation: Absence of the Nitro Pharmacophore vs. Furazolidone

2-Oxazolidinone, 3-(furfurylideneamino)- (CAS 6270-33-3) differs from furazolidone (CAS 67-45-8) by the formal replacement of the 5-nitro group on the furan ring with a hydrogen atom [1]. This single-point structural change reduces the molecular weight from 225.16 Da (furazolidone, C8H7N3O5) to 180.16 Da (target, C8H8N2O3), a 45 Da mass decrement that eliminates the electron-withdrawing nitro pharmacophore essential for nitroreductase-mediated bioactivation [2]. The computed partition coefficient shifts accordingly: XLogP3 = -0.2 for the target compound versus XLogP3 = 0.1 for furazolidone, reflecting increased polarity upon nitro removal [1][3]. The topological polar surface area decreases from 101 Ų (furazolidone) to 55 Ų (target), and the hydrogen bond acceptor count drops from 7 to 4, consistent with loss of the two nitro oxygen atoms [1][3].

Medicinal Chemistry Nitrofuran SAR Drug Design

Acute Oral Toxicity (LD50) in Mouse: Cross-Study Comparison with Furazolidone

The acute oral LD50 of 2-Oxazolidinone, 3-(furfurylideneamino)- in mice is reported as 801 mg/kg . For the nitrofuran parent furazolidone, published mouse oral LD50 values range from 1,110 mg/kg (EPA CCID) to 1,782 mg/kg (Royal Society of Tropical Medicine and Hygiene, 1980) [1][2]. The des-nitro analog thus exhibits numerically lower LD50 (higher acute lethality) than furazolidone in the mouse model, although direct study-to-study comparisons must be interpreted cautiously due to differences in protocols, formulations, and animal strains .

Toxicology Safety Assessment Preclinical Development

Mutagenicity Prediction: Nitro Group Requirement for Genotoxic Activity in Nitrofuran Series

A foundational structure-activity study by Ebringer et al. (1981) demonstrated that among simple furan and nitrofuran derivatives tested in the Ames assay, bacterial repair test, prophage-induction assay, and chloroplast-bleaching test, 'only those compounds having the nitro-group were found to be active' [1]. Nitrofurans with the nitro group in the α-position produced 5–15 revertants per nanomole in the Ames test, whereas the denitro analog 5-nitrofuran produced no detectable mutagenic response [1]. By class-level extrapolation, 2-Oxazolidinone, 3-(furfurylideneamino)-, which bears an unsubstituted furan ring, is predicted to be non-mutagenic in these standard assays, in contrast to furazolidone, which is classified as a genotoxic carcinogen by the WHO and IARC [2]. However, direct experimental confirmation of this prediction for the specific compound has not been published.

Genetic Toxicology Drug Safety Structure-Activity Relationship

Commercially Available Purity and Batch-Specific Quality Control Documentation vs. Uncharacterized Nitrofuran Reference Materials

2-Oxazolidinone, 3-(furfurylideneamino)- is commercially supplied at a standard purity of ≥97% (HPLC), with batch-specific certificates of analysis that include NMR, HPLC, and GC data . This level of documented characterization supports its use as a qualified reference material in analytical method development for nitrofuran residue monitoring, where structurally related but nitro-containing standards (furazolidone, furaltadone, nitrofurazone, nitrofurantoin) may co-elute or cross-react [1]. The solubility is calculated at 0.4 g/L (25 °C), and the computed density is 1.38 g/cm³ at 20 °C, providing formulation-relevant parameters .

Quality Assurance Analytical Chemistry Procurement Specifications

2-Oxazolidinone, 3-(furfurylideneamino)-: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control in Nitrofuran Genotoxicity and Mutagenicity Assays

Given the class-level evidence that only nitro-group-containing furans exhibit mutagenic activity [1], 2-Oxazolidinone, 3-(furfurylideneamino)- can serve as a structurally matched negative control in Ames tests, comet assays, or micronucleus studies designed to isolate the contribution of the nitro pharmacophore to the genotoxicity of furazolidone and related nitrofurans. Its use alongside furazolidone (positive control) and vehicle control enables dissection of nitro-dependent vs. scaffold-dependent genotoxic effects.

Analytical Reference Standard for Nitrofuran Metabolite Detection by LC-MS/MS

The compound's well-defined purity (≥97%) and batch-specific QC documentation (NMR, HPLC, GC) support its deployment as a reference standard in liquid chromatography-tandem mass spectrometry methods for detecting nitrofuran residues and their metabolites (AOZ, AMOZ, SEM, AHD) in animal-derived foods. Its distinct chromatographic retention and mass spectrometric fingerprint relative to nitro-containing nitrofuran standards aid in method specificity validation [2].

Synthetic Intermediate for Novel Oxazolidinone-Derived Anti-Infectives

The unsubstituted furan ring of 6270-33-3 provides a versatile handle for further functionalization—electrophilic substitution, metal-catalyzed cross-coupling, or oxidation—that is not possible with the nitro-deactivated furan of furazolidone [1]. Medicinal chemistry teams seeking to retain the 3-(furfurylideneamino)-2-oxazolidinone core while introducing alternative pharmacophores at the 5-position of the furan can use this compound as a starting scaffold, bypassing the need for post-synthetic denitration of furazolidone.

Physicochemical Property Benchmarking in Oxazolidinone Library Design

The computed physicochemical profile—XLogP3 = -0.2, TPSA = 55 Ų, hydrogen bond acceptor count = 4, rotatable bond count = 2 [1]—places this compound in a favorable drug-like property space distinct from the more polar nitrofuran analogs. Library designers can use these parameters to benchmark the impact of nitro-group removal on permeability and solubility within oxazolidinone screening collections.

Quote Request

Request a Quote for 2-Oxazolidinone, 3-(furfurylideneamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.